molecular formula C12H10Cl3N B1431581 3-(3,5-Dichlorophenyl)aniline, HCl CAS No. 1355247-80-1

3-(3,5-Dichlorophenyl)aniline, HCl

Cat. No.: B1431581
CAS No.: 1355247-80-1
M. Wt: 274.6 g/mol
InChI Key: ICZPFCOAVHBRNK-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)aniline, HCl (CAS 1355247-80-1) is a high-purity chemical intermediate designed for advanced research and development, particularly in pharmaceutical and synthetic chemistry . This compound serves as a critical building block in the synthesis of more complex molecules. Its structure, featuring a dichlorophenyl group, is commonly investigated for the development of pharmacologically active substances, similar to those used in studies for metabolic diseases and other therapeutic areas . As a fine chemical, it is also applied in the creation of agrochemicals and specialized dyes . The product is analyzed using rigorous methods including HPLC, GC-MS, and NMR to ensure a high level of quality and consistency, making it a reliable reagent for complex synthetic pathways . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory applications. It is not for diagnostic, therapeutic, or any form of human use. Proper handling procedures in accordance with laboratory safety standards must be observed.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N.ClH/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZPFCOAVHBRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

Step Reaction Type Reagents & Conditions Product/Intermediate Key Parameters
1 Bromination Dissolve 2,4-dichloroaniline in 10-15% HCl or H2SO4 (mass ratio 1:4-4.5), add bromine dropwise at room temp 2-bromo-4,6-dichloroaniline hydrochloride or sulfate Molar ratio 2,4-dichloroaniline : Br = 1:1
2 Diazotization & Reduction Add ethanol or isopropanol (4-5 molar equivalents), cool to ~-10°C, add sodium nitrite aqueous solution (10-30%), stir 30-50 min, slowly warm to boiling 3,5-dichlorobromobenzene Sodium nitrite molar ratio 1-1.05:1; temp rise 5-15°C/10 min
3 Ammonification React 3,5-dichlorobromobenzene with 28% ammoniacal liquor (mass ratio 1:1.3-1.4) and cuprous oxide catalyst at 130-180°C for 3-6 hours 3,5-dichloroaniline (bulk powder) Catalyst molar ratio 1:10-20 (preferably 1:14-16)

Reaction Conditions and Yields

Two embodiments from the patent illustrate the reproducibility and efficiency of this method:

Embodiment Bromination Acid Bromination Conditions Diazotization Solvent Ammonification Temp (°C) Yield (%) Remarks
1 31% HCl 81 g 2,4-dichloroaniline, 0.5 mole; bromine 0.5 mole; room temp stirring 40 min Isopropanol (150 g) 170 95 High yield, mild conditions
2 98% H2SO4 81 g 2,4-dichloroaniline, 0.5 mole; bromine 0.5 mole; room temp stirring 40 min Ethanol (100 g) 170 92 Slightly lower yield, sulfuric acid used

Mechanistic Insights and Notes

  • Bromination: The initial bromination of 2,4-dichloroaniline in acidic medium forms a brominated intermediate essential for subsequent transformations. The acid concentration and bromine molar ratio are critical to avoid over-bromination or side reactions.
  • Diazotization and Reduction: Sodium nitrite in acidic alcoholic solution generates diazonium salts which, upon warming, decompose to form the dichlorobromobenzene intermediate. Controlled temperature ramping prevents side reactions.
  • Ammonification: The nucleophilic substitution of bromine by ammonia in the presence of cuprous oxide catalyst at elevated temperature yields 3,5-dichloroaniline with high selectivity and yield.

Summary Table of Preparation Parameters

Parameter Value/Range Notes
Acid concentration (HCl/H2SO4) 10-15% mass For bromination step
Molar ratio (2,4-dichloroaniline : Br) 1:1 Precise stoichiometry essential
Alcohol solvent (ethanol/isopropanol) 4-5 molar equivalents Used in diazotization step
Sodium nitrite concentration 10-30% mass For diazotization
Temperature ramp rate 5-15 °C per 10 minutes Controls diazonium salt stability
Ammoniacal liquor concentration 28% mass For ammonification
Reaction temperature (ammonification) 130-180 °C Elevated temperature for substitution
Catalyst (cuprous oxide) molar ratio 1:10-20 (preferably 1:14-16) Facilitates nucleophilic substitution
Reaction time (ammonification) 3-6 hours Ensures complete conversion
Typical yield 92-95% High yield under optimized conditions

Industrial Scale Considerations

  • The described method uses readily available raw materials and mild conditions, making it suitable for scale-up.
  • The use of cuprous oxide as a catalyst reduces reaction time and improves selectivity.
  • Continuous monitoring of temperature and reagent addition rates ensures consistent quality.
  • The formation of the hydrochloride salt of the final compound improves handling and stability for downstream applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)aniline, HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 3-(3,5-Dichlorophenyl)aniline, HCl is as a corrosion inhibitor. Corrosion of metals in acidic environments poses significant challenges across various industries. Research has shown that anilines and their derivatives can effectively inhibit corrosion by forming protective layers on metal surfaces.

Dye Production

Dichloroanilines are widely used in the synthesis of dyes and pigments. The presence of chlorine atoms in the aniline structure enhances the color properties of the resulting dyes.

Applications in Dyes:

  • Textile Industry : Used to produce vibrant colors for fabrics.
  • Food Industry : Certain derivatives are employed in food coloring.

The ability to modify the chemical structure allows for the creation of a variety of dyes with different shades and properties.

Therapeutic Applications

Emerging research suggests that compounds like 3-(3,5-Dichlorophenyl)aniline may have potential therapeutic uses. Its structural characteristics allow it to interact with biological systems, which could lead to applications in pharmaceuticals.

Case Studies:

  • Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth.
  • Cancer Research : Investigations into the compound's effects on cancer cell lines are ongoing, focusing on its potential as an anticancer agent.

Environmental Impact and Safety

While 3-(3,5-Dichlorophenyl)aniline has beneficial applications, it is essential to consider its environmental impact and safety profile. The toxicity of dichloroanilines necessitates careful handling and regulation during use.

Safety Measures:

  • Proper protective equipment should be used when handling this compound.
  • Waste disposal must comply with environmental regulations to minimize ecological impact.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)aniline, HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a class of chlorinated aniline derivatives. Key analogs include:

Compound Name CAS No. Molecular Formula Substituent Positions Key Differences
3-(3,5-Dichlorophenyl)aniline, HCl 1355247-80-1 C₁₂H₁₀Cl₃N 3,5-Cl on phenyl Parent compound; HCl salt for stability
2-(3,5-Dichlorophenyl)aniline, HCl 1355248-02-0 C₁₂H₁₀Cl₃N 3,5-Cl on phenyl Aniline group at ortho position
3-(3,4-Dichlorophenyl)aniline 926201-88-9 C₁₂H₉Cl₂N 3,4-Cl on phenyl Reduced chlorination; lower molecular weight
3-Chloro-4-(4-chlorophenoxy)aniline 24900-79-6 C₁₂H₉Cl₂NO Phenoxy substitution Ether linkage; altered electronic effects

Key Observations :

  • Positional Isomerism : The meta (3,5-) chlorine substitution in the target compound contrasts with ortho (2,6-) or para (4-) analogs (e.g., 2,6-dichloro-3,5-dimethoxyaniline, CAS 872509-56-3) . This affects steric hindrance and electronic properties, influencing reactivity and binding affinity in biological systems.
  • Functional Group Variations : Derivatives like 3-(3,5-dichlorophenyl)-1,1-dimethylurea (CAS listed in ) replace the aniline’s amine with a urea group, enhancing hydrogen-bonding capacity for agrochemical applications.

Physicochemical Properties

Comparative data for select analogs:

Property This compound 3-Amino-4-chlorophenol 3-(3,4-Dichlorophenyl)aniline
Molecular Weight (g/mol) 274.57 143.56 232.11
Chlorine Atoms 3 1 2
Solubility Likely polar solvents (HCl salt) Water-soluble (phenolic -OH) Low (non-ionic form)
Lipophilicity (LogP) High (Cl substituents) Moderate High

Note: The HCl salt of 3-(3,5-dichlorophenyl)aniline enhances aqueous solubility compared to non-ionic analogs, facilitating biological testing .

Biological Activity

3-(3,5-Dichlorophenyl)aniline, hydrochloride (HCl), is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antifungal, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

3-(3,5-Dichlorophenyl)aniline is characterized by the presence of a dichlorophenyl group attached to an aniline structure. Its molecular formula is C12H10Cl2NC_12H_{10}Cl_2N with a molecular weight of approximately 245.12 g/mol. The presence of chlorine atoms in the para and meta positions significantly influences its biological activity.

Antibacterial Activity

Studies have shown that derivatives of 3-(3,5-dichlorophenyl)aniline exhibit substantial antibacterial properties. For instance, a study on novel quinazolinone derivatives revealed that compounds containing the 3-(3,5-dichlorophenyl)aniline moiety demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of this compound has also been investigated. In a comparative study evaluating several synthetic compounds against fungal pathogens, it was found that certain derivatives exhibited strong fungicidal activity against Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than that of standard antifungal agents like quinoxyfen . The structure-activity relationship (SAR) indicated that electron-withdrawing groups such as chlorine enhance antifungal efficacy.

Anticancer Activity

Emerging research suggests that 3-(3,5-dichlorophenyl)aniline derivatives may possess anticancer properties. A recent study evaluated the cytotoxic effects of various compounds on human cancer cell lines, revealing that some derivatives inhibited cell proliferation effectively at concentrations as low as 10 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the synthesis of quinazolinone derivatives showed that those incorporating the dichlorophenyl group had enhanced antimicrobial activity compared to their non-substituted counterparts. This was attributed to improved interaction with bacterial cell membranes .
  • Fungicidal Mechanism : Research indicated that the compound's efficacy against Sclerotinia sclerotiorum was linked to its ability to disrupt fungal cell wall synthesis, leading to increased permeability and eventual cell death .
  • Cytotoxicity in Cancer Models : In vitro assays using HepG2 liver cancer cells demonstrated that certain derivatives led to significant reductions in cell viability after 48 hours of treatment. The IC50 values ranged from 5 to 15 µM, indicating potent anticancer activity .

Data Summary

Biological ActivityTest Organism/Cell LineEffective Concentration (EC50/MIC)Reference
AntibacterialVarious bacterial strains1-10 µg/mL
AntifungalSclerotinia sclerotiorumEC50 < 6.67 mg/L
AnticancerHepG2 cellsIC50: 5-15 µM

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3,5-Dichlorophenyl)aniline, HCl, and how are intermediates characterized?

Answer:
A common synthesis route involves coupling 3,5-dichlorophenyl precursors with aniline derivatives. For example, outlines a procedure where 3-(3,5-dichlorophenyl)aniline (free base) is synthesized via catalytic hydrogenation or deprotection of intermediates. Key steps include:

  • Reaction Setup : Use stoichiometric ratios of sulfonyl chloride derivatives with 3,5-dichloroaniline under reflux conditions.
  • Purification : Recrystallization from ethanol or dilute HCl to remove unreacted starting materials .
  • Characterization :
    • 1H NMR (CDCl3): Peaks at δ 7.41 (d, J = 8.29 Hz, 2H), 7.24–7.35 (m, 3H), 3.66 (br. s, 2H) confirm aromatic protons and amine protons.
    • MS (ESI) : m/z = 204.1 [M+H]+ (calculated), matching the molecular formula C12H9Cl2N .

Basic: What analytical techniques are suitable for quantifying trace residues of this compound in environmental or biological matrices?

Answer:
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred. highlights the use of analytical-grade standards (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea derivatives) for calibration. Key considerations:

  • Column Selection : C18 reverse-phase columns for optimal separation.
  • Detection : Electrospray ionization (ESI) in positive ion mode for enhanced sensitivity.
  • Quantification Limits : Achievable detection limits of <0.1 µg/L in water samples .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the HCl salt .
  • Handling : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation; PAC-1 exposure limit is 2.1 mg/m³ .
  • Waste Disposal : Absorb spills with diatomite and dispose as hazardous halogenated waste .

Advanced: How can crystallographic data resolve contradictions in reported structural conformations of 3-(3,5-Dichlorophenyl)aniline derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. demonstrates the use of SHELX programs (e.g., SHELXL for refinement) to resolve discrepancies:

  • Data Collection : High-resolution (<1.0 Å) data to refine torsional angles and hydrogen bonding.
  • Validation : Cross-check with computational models (DFT) for bond-length consistency.
  • Case Study : Discrepancies in dihedral angles between aryl groups can arise from solvent polarity during crystallization; SC-XRD confirmed a 15° deviation in one study .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)aniline, HCl
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dichlorophenyl)aniline, HCl

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